molecular formula C23H19ClN2O2S B2501896 3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895646-77-2

3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2501896
CAS No.: 895646-77-2
M. Wt: 422.93
InChI Key: OSOFBANCACZHHO-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine is a synthetic quinoline derivative of high purity, intended for research and development purposes in chemical and pharmaceutical laboratories. As a specialized small molecule, it is suited for in vitro investigations, including studies on structure-activity relationships, the exploration of kinase inhibition pathways, and the development of novel therapeutic agents. The presence of both benzenesulfonyl and quinoline functional groups in its structure makes it a candidate for research into targeted protein degradation and other innovative drug discovery platforms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request detailed specifications, certificates of analysis, and custom synthesis inquiries.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-16-7-9-17(10-8-16)14-26-23-20-13-18(24)11-12-21(20)25-15-22(23)29(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOFBANCACZHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.

    N-Alkylation: The final step involves the N-alkylation of the quinoline nitrogen with 4-methylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H22ClN2O2S
  • Molecular Weight : 422.93 g/mol
  • IUPAC Name : 3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine

The compound features a quinoline core substituted with a benzenesulfonyl group and a chloro group, contributing to its unique reactivity and biological properties.

Medicinal Chemistry

The compound is primarily investigated for its potential as an anticancer agent . Research indicates that it interacts with DNA and inhibits cell proliferation, making it a candidate for cancer treatment.

  • Mechanism of Action : It may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.

Biological Studies

In addition to its anticancer properties, this compound is utilized in studies related to:

  • Enzyme Inhibition : Particularly against cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.
    • In vitro assays have shown substantial inhibition of COX-1 and COX-2, indicating potential therapeutic applications in inflammation-related conditions.

Materials Science

The compound is also explored for its potential use in organic electronics and as a building block for advanced materials due to its unique chemical structure.

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies demonstrated significant inhibition of various cancer cell lines, including breast and lung cancer cells.
    • Structure-activity relationship (SAR) analyses suggest that modifications to the quinoline core can enhance anticancer potency.
  • Enzyme Inhibition Studies :
    • Research has shown that this compound effectively inhibits COX enzymes, which are crucial in inflammatory processes.
    • Binding studies indicate that it may prevent substrate access to the active site of these enzymes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or DNA. The benzenesulfonyl group can form strong interactions with protein active sites, while the quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Key Observations :

  • Position 3 Modifications : The target compound’s benzenesulfonyl group contrasts with nitro (NQ15, ) or trifluoromethyl () substituents, which may alter electron density and steric bulk.
  • Position 6 Substitutions: Chlorine (target) vs.
  • Position 4 Variants: The 4-methylbenzyl group in the target compound differs from morpholinophenyl () or piperidinylmethyl () moieties, affecting solubility and target interactions.

Physicochemical Properties and Solubility Considerations

  • Molecular Weight : The target compound (422.9 g/mol) is comparable to NQ15 (445 g/mol, ) but heavier than simpler analogs (e.g., ’s compound at 357.2 g/mol, ).
  • Melting Points: Not reported for the target compound, but NQ15 melts at 211°C , suggesting crystalline stability influenced by nitro groups.

Substituent Effects and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Sulfonyl (target) and nitro (NQ15) groups may enhance binding to electron-rich biological targets but reduce metabolic stability.
  • Halogen Effects : Chlorine (target) vs. bromine () at position 6 affects steric bulk and van der Waals interactions.
  • Amino Substituents: The 4-methylbenzyl group balances lipophilicity and steric hindrance compared to bulkier piperidinyl groups ().

Biological Activity

3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a benzenesulfonyl group and a chlorinated moiety. Its molecular formula is C23H19ClN2O2SC_{23}H_{19}ClN_{2}O_{2}S with a molecular weight of 422.93 g/mol. The synthesis typically involves several steps:

  • Formation of the Quinoline Core : The quinoline structure can be synthesized via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
  • Chlorination : Chlorination of the quinoline core is performed using thionyl chloride or phosphorus pentachloride.
  • Sulfonylation : The introduction of the benzenesulfonyl group is achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving DNA interaction and apoptosis induction. A study highlighted its effectiveness against breast cancer cells, where it demonstrated an IC50 value indicative of potent cytotoxicity.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

In Vitro Studies

In vitro assays have demonstrated that this compound significantly inhibits AChE activity with an IC50 value similar to established inhibitors. Molecular docking studies further elucidate its binding affinity and interactions at the enzyme's active site, supporting its potential as a therapeutic agent for Alzheimer's disease .

Structure-Activity Relationship (SAR)

Studies on related compounds have helped establish a structure-activity relationship (SAR) that correlates specific substitutions on the quinoline ring with enhanced biological activity. For instance, modifications that increase lipophilicity or alter electronic properties have been shown to improve anticancer efficacy and enzyme inhibition.

Data Table: Summary of Biological Activities

Activity Type IC50 Value Target Reference
Anticancer Activity15 µMBreast Cancer Cells
AChE Inhibition5 µMAcetylcholinesterase
CytotoxicityVariesVarious Cancer Cell Lines

Q & A

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of the quinoline core and substitution patterns (e.g., benzenesulfonyl vs. methylbenzyl groups) .
  • HRMS : Verify molecular formula and isotopic patterns .
  • FTIR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
    Advanced :
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

How should researchers design experiments to evaluate the compound’s mechanism of action in biological systems?

Q. Advanced

  • Target identification : Use pull-down assays with biotinylated analogs or proteomics to identify binding partners .
  • Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Cellular imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
    Controls : Include structurally related but inactive analogs to confirm specificity .

What strategies mitigate challenges in reproducing synthesis or bioactivity data across labs?

Q. Advanced

  • Reaction parameter documentation : Detailed reporting of solvent purity, temperature gradients, and catalyst lots .
  • Data transparency : Share raw NMR/HRMS files and crystal structure CIFs via open-access repositories .
  • Collaborative validation : Cross-lab replication studies using identical batches of starting materials .

How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .
  • Molecular docking : Screen virtual libraries against target proteins (e.g., PfATP4 for antimalarial activity) to prioritize synthesis .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for proposed derivatives .

What are the key considerations for designing long-term stability studies of this compound?

Q. Basic

  • Storage conditions : Test degradation under varying temperatures (−20°C to 40°C), humidity (0–75% RH), and light exposure .
  • Analytical methods : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV to monitor decomposition products .

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